molecular formula C26H27F2N3O4 B2985540 ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1014069-74-9

ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2985540
CAS No.: 1014069-74-9
M. Wt: 483.516
InChI Key: BBXSKVMNVQQURS-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a pyrazole ring, piperidine ring, and multiple fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole derivative.

    Formation of the Piperidine Ring: The piperidine ring is often formed through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate may be studied for its potential biological activity. This includes its interaction with enzymes, receptors, and other biomolecules.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(1-(3-chlorobenzyl)-3-((3-chlorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
  • Ethyl 1-(1-(3-bromobenzyl)-3-((3-bromobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

ethyl 1-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F2N3O4/c1-2-34-26(33)20-9-11-30(12-10-20)25(32)23-16-31(15-18-5-3-7-21(27)13-18)29-24(23)35-17-19-6-4-8-22(28)14-19/h3-8,13-14,16,20H,2,9-12,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXSKVMNVQQURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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